2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride
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Overview
Description
2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride is a synthetic compound that belongs to the class of fluorinated organic molecules. The presence of fluorine atoms in organic compounds often enhances their biological activity, metabolic stability, and membrane permeability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride typically involves the reaction of a pyrazole derivative with a fluorinated reagent. One common method involves the use of diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while reduction may produce difluorinated alcohols.
Scientific Research Applications
2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with improved chemical and physical properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to increased biological activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine atoms and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H10ClF2N3 |
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Molecular Weight |
197.61 g/mol |
IUPAC Name |
2,2-difluoro-2-(1-methylpyrazol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-11-3-2-5(10-11)6(7,8)4-9;/h2-3H,4,9H2,1H3;1H |
InChI Key |
GDADTDZAXDFVTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(CN)(F)F.Cl |
Origin of Product |
United States |
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